molecular formula C10H15ClO4 B14394820 (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate CAS No. 88683-70-9

(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate

Cat. No.: B14394820
CAS No.: 88683-70-9
M. Wt: 234.67 g/mol
InChI Key: ARWLYNTUDLJTFX-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is a complex organic compound that features an oxirane ring, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the chloro and methoxy groups. One common method involves the epoxidation of an alkene precursor, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chloro and methoxy groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpentanoate: Similar structure but lacks the double bond.

    (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylhex-4-enoate: Similar structure with an additional carbon in the chain.

    (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylbut-4-enoate: Similar structure with one less carbon in the chain.

Uniqueness

(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is unique due to its specific combination of functional groups and the presence of the oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88683-70-9

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

oxiran-2-ylmethyl 5-chloro-2-methoxy-4-methylpent-4-enoate

InChI

InChI=1S/C10H15ClO4/c1-7(4-11)3-9(13-2)10(12)15-6-8-5-14-8/h4,8-9H,3,5-6H2,1-2H3

InChI Key

ARWLYNTUDLJTFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)CC(C(=O)OCC1CO1)OC

Origin of Product

United States

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